molecular formula C11H21NO3 B1594778 Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate CAS No. 71172-51-5

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate

Cat. No.: B1594778
CAS No.: 71172-51-5
M. Wt: 215.29 g/mol
InChI Key: PQHKGZQMAHHJTD-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a chemical compound with the molecular formula C₁₂H₂₄O₃. It is a derivative of morpholine, a heterocyclic amine, and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,6-dimethylmorpholine and ethyl acrylate.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as a palladium-based catalyst, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the above synthetic route, with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds and amides.

Scientific Research Applications

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is used in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis.

  • Biology: In the study of enzyme inhibitors and receptor ligands.

  • Medicine: As a potential intermediate in the synthesis of pharmaceuticals.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is similar to other morpholine derivatives, such as:

  • Ethyl morpholine: A simpler morpholine derivative.

  • Ethyl piperidine: Another heterocyclic amine with a similar structure.

Uniqueness: this compound is unique due to its specific substitution pattern on the morpholine ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-4-14-11(13)5-6-12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHKGZQMAHHJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CC(OC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991489
Record name Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-51-5
Record name Ethyl 2,6-dimethyl-4-morpholinepropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-dimethyl-4-morpholinepropionate
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Record name 71172-51-5
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Record name Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
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Record name Ethyl 2,6-dimethyl-4-morpholinepropionate
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Synthesis routes and methods

Procedure details

This intermediate (26.0 g.) was prepared using the procedure described in Example 4a except using 24.5 ml. (0.2 mole) of 2,6-dimethylmorpholine, 19.2 ml. (0.20 mole) of ethyl 3-chloropropionate, and 30.3 ml. (0.22 mole) of triethylamine in 60 ml. of toluene and was isolated as a colorless liquid boiling 88°-88.5° C. at 5 mm of Hg.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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